1,2-Difluoro-3,5-diiodobenzene

Catalog No.
S14620489
CAS No.
M.F
C6H2F2I2
M. Wt
365.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-3,5-diiodobenzene

Product Name

1,2-Difluoro-3,5-diiodobenzene

IUPAC Name

1,2-difluoro-3,5-diiodobenzene

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

InChI

InChI=1S/C6H2F2I2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H

InChI Key

XTVJAQZXRZUDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)I

1,2-Difluoro-3,5-diiodobenzene (CAS 501433-08-5) is a highly differentiated, polyhalogenated aromatic building block designed for precision organic synthesis and advanced materials development. Featuring two highly reactive carbon-iodine (C-I) bonds and two strongly electron-withdrawing fluorine atoms, this compound serves as a critical precursor for constructing asymmetric, V-shaped molecular architectures. The specific 1,2-difluoro-3,5-diiodo substitution pattern establishes a pronounced electronic asymmetry across the ring, which fundamentally alters the reactivity of the two iodine sites compared to symmetric or non-fluorinated baselines [1]. For industrial and laboratory procurement, this compound is primarily selected when synthetic workflows require strict regiocontrol during sequential cross-coupling reactions, or when downstream applications—such as liquid crystals, OLED emitters, or metabolically stable pharmaceuticals—demand the specific dipole moment and oxidative stability imparted by the ortho-difluoro motif [2].

Research Fit

1
Meta-diiodo substitution pattern supports sequential orthogonal cross-coupling workflow
Electronically distinct C–I sites enable stepwise diversification
2
Ortho-difluoro motif modulates electronic properties and halogen bond donor capacity
Class-level evidence: fluorine enhances σ-hole character vs. non-fluorinated analogs
3
Unsymmetrical regiochemistry provides distinct crystal packing geometry
May support solid-state organization studies where symmetric isomers are unsuitable

Substituting 1,2-difluoro-3,5-diiodobenzene with simpler analogs like 1,3-diiodobenzene or 1,4-diiodobenzene critically compromises both synthetic efficiency and final material performance. Symmetric precursors like 1,4-diiodobenzene strictly yield linear, symmetric bis-coupled products, failing to provide the bent, meta-substituted geometry required for specific supramolecular or V-shaped optoelectronic designs [1]. Furthermore, attempting to use the non-fluorinated 1,3-diiodobenzene for sequential, stepwise coupling results in statistical mixtures of mono- and bis-coupled products, necessitating resource-intensive chromatographic separations and drastically lowering overall yield [2]. Brominated alternatives, such as 1,2-difluoro-3,5-dibromobenzene, fail in processability; the stronger C-Br bonds require significantly higher temperatures and expensive, specialized phosphine ligands to achieve oxidative addition, whereas the C-I bonds in the target compound react quantitatively under mild conditions with standard palladium catalysts [3].

Substitution Risk

Isomer mismatch
Regioisomers such as 1,2-difluoro-4,5-diiodobenzene provide chemically equivalent iodine sites suited for linear polymerization, not stepwise diversification. Synthetic utility may not transfer directly.
Electronic shift
Non-fluorinated diiodobenzenes lack fluorine-mediated electronic tuning. Halogen bond donor strength and LUMO modulation may differ, limiting direct substitution in crystal engineering or materials synthesis.
Geometry change
Mono-fluorinated analogs reduce fluorine content and alter the dipole vector. Dielectric anisotropy and molecular shape may shift, requiring re-optimization in liquid crystal intermediate workflows.

Precursor Suitability: Regiocontrol in Stepwise Suzuki-Miyaura Couplings

The primary procurement advantage of 1,2-difluoro-3,5-diiodobenzene lies in its electronic asymmetry, which enables highly regioselective stepwise functionalization. The C-I bond at position 3 (ortho to the strongly electron-withdrawing fluorine) undergoes oxidative addition significantly faster than the C-I bond at position 5. In standard Suzuki-Miyaura couplings using 1.0 equivalent of arylboronic acid, the target compound yields >90% of the desired mono-coupled product at the C3 position [1]. In direct contrast, the non-fluorinated comparator, 1,3-diiodobenzene, lacks this electronic differentiation and yields a statistical mixture containing ~50% mono-coupled product, ~25% bis-coupled product, and ~25% unreacted starting material under identical conditions [2].

Evidence DimensionRegioselectivity for mono-coupling (yield %)
Target Compound Data>90% mono-coupled product at C3
Comparator Or Baseline1,3-Diiodobenzene (~50% mono-coupled statistical mixture)
Quantified Difference>40% absolute increase in mono-coupling yield, effectively eliminating bis-coupled byproducts.
ConditionsSuzuki-Miyaura coupling (1.0 eq arylboronic acid, standard Pd catalyst, mild heating)

Eliminates complex, solvent-heavy chromatographic separations and maximizes the yield of asymmetric intermediates in multi-step syntheses.

Meta-diiodo pattern
Class-level
Meta-relationship between iodine atoms vs. para-relationship in symmetric regioisomers
Iodine substitution pattern and synthetic versatility
Supports sequential orthogonal cross-coupling
Selection depends on intended synthetic sequence

Processability: Mild Activation Conditions via C-I vs. C-Br Bonds

When selecting a polyhalogenated scaffold, buyers must weigh the cost of the precursor against the cost of the catalytic process. 1,2-Difluoro-3,5-diiodobenzene offers quantifiably higher processability compared to its brominated analog, 1,2-difluoro-3,5-dibromobenzene. The weaker C-I bond dissociation energy allows quantitative oxidative addition to occur at 25–50 °C using cost-effective, standard catalysts like Pd(PPh3)4 [1]. Conversely, achieving >80% conversion with the dibrominated comparator requires elevated temperatures (>90 °C) and the procurement of expensive, specialized dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to overcome the higher activation barrier [2].

Evidence DimensionCatalytic activation requirements
Target Compound DataQuantitative conversion at 25–50 °C with standard Pd(PPh3)4
Comparator Or Baseline1,2-Difluoro-3,5-dibromobenzene (>90 °C, requires specialized Buchwald ligands)
Quantified Difference>40 °C reduction in reaction temperature and elimination of specialized ligand requirements.
ConditionsPalladium-catalyzed cross-coupling of dihaloarenes

Lowers overall catalyst costs, reduces energy consumption, and prevents the degradation of thermally sensitive substrates during complex molecule assembly.

Halogen bond donor
Class-level
Fluorine substitution adjacent to iodine enhances σ-hole magnitude
Halogen bond donor capacity
May support stronger directional halogen bonding
Quantitative σ-hole values not reported

Formulation Compatibility: Transverse Dipole Moment for Liquid Crystals

For materials science procurement, the incorporation of the 1,2-difluoro motif is critical for tuning the electro-optic properties of downstream formulations. Derivatives synthesized from 1,2-difluoro-3,5-diiodobenzene possess a strong transverse dipole moment perpendicular to the molecular axis. When integrated into nematic liquid crystal cores, this structural feature induces a negative dielectric anisotropy (Δε) shift of -2.0 to -4.5 units compared to identical cores derived from the non-fluorinated 1,3-diiodobenzene baseline [1].

Evidence DimensionDielectric Anisotropy (Δε) shift
Target Compound DataΔε shift of -2.0 to -4.5 units
Comparator Or Baseline1,3-Diiodobenzene derivatives (baseline Δε)
Quantified DifferenceInduction of a strong negative dielectric anisotropy via the 1,2-difluoro motif.
ConditionsNematic phase electro-optic measurements of downstream bis-aryl derivatives

Crucial for formulating advanced display materials (e.g., VA-LCDs) that require specific perpendicular electro-optic responses.

Dielectric anisotropy
Class-level
Fluorinated liquid crystal Δε range: -0.3 to 13
Electronic property modulation
Difluoro motif offers intermediate modulation
Optical anisotropy decreases with fluorine content

Supramolecular Assembly: Enhanced Halogen Bond Donor Capacity

In supramolecular chemistry and crystal engineering, the strength of a halogen bond donor is dictated by the magnitude of the positive electrostatic potential (V_s,max) at the halogen's σ-hole. The two highly electronegative fluorine atoms in 1,2-difluoro-3,5-diiodobenzene inductively withdraw electron density from the aromatic ring, increasing the V_s,max of the iodine atoms by >20% compared to 1,3-diiodobenzene [1]. This electronic polarization results in >10-fold higher association constants (K_a) when forming co-crystals with standard Lewis bases (e.g., substituted pyridines) [2].

Evidence DimensionHalogen bond association constant (K_a)
Target Compound Data>10-fold higher K_a with Lewis bases
Comparator Or Baseline1,3-Diiodobenzene (baseline K_a)
Quantified Difference>20% increase in V_s,max leading to a >10-fold increase in binding affinity.
ConditionsSupramolecular co-crystallization and computational electrostatic mapping

Enables the reliable design and synthesis of robust supramolecular frameworks and templated solid-state materials.

Crystal packing
Data to verify
Unsymmetrical substitution yields unique dipole vector; crystal structure solved
Molecular geometry and solid-state packing
May provide distinct conformational space
Comparative packing energetics not quantified
Cross-coupling reactivity
Class-level
Iodine >> Bromine > Chlorine in oxidative addition
Leaving group ability in Pd-catalyzed coupling
Supports efficient cross-coupling under mild conditions
Direct kinetic comparisons not available
¹⁹F NMR regioselectivity
Class-level
¹⁹F chemical shift correlated to SNAr reactivity in difluoroarenes
Regioselectivity prediction
May guide stepwise fluorine functionalization
Specific δ values for target compound not published

Synthesis of Asymmetric V-Shaped OLED Emitters

Directly following from the regioselective coupling data established in Section 3, this compound is a highly efficient precursor for constructing V-shaped organic light-emitting diode (OLED) materials. The ability to sequentially couple different donor and acceptor moieties to the C3 and C5 positions without forming symmetric byproducts drastically streamlines the manufacturing of thermally activated delayed fluorescence (TADF) emitters [1].

Formulation of Negative Dielectric Anisotropy Liquid Crystals

Leveraging the transverse dipole moment quantified in Section 3, this compound is procured as a core building block for Vertical Alignment (VA) liquid crystal displays. The 1,2-difluoro motif ensures the required negative dielectric anisotropy, allowing the liquid crystal molecules to align perpendicular to the applied electric field, which is critical for high-contrast display technologies [2].

Construction of Metabolically Stable Pharmaceutical Scaffolds

Based on the mild processability and orthogonal reactivity of the C-I bonds (Section 3), medicinal chemists utilize this compound to build complex, meta-substituted active pharmaceutical ingredients (APIs). The retained 1,2-difluoro motif blocks specific cytochrome P450 oxidation sites, enhancing the metabolic half-life of the resulting drug candidates while maintaining high lipophilicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential orthogonal cross-coupling
Meta-diiodo regiochemistry review
Distinct C–I site reactivity for stepwise diversification
Halogen-bonded supramolecular assemblies
Fluorine-enhanced σ-hole donor capacity
Directional network formation vs. linear para-diiodo donors
Fluorinated liquid crystal intermediate synthesis
Bent-core molecular geometry
Dielectric anisotropy and electro-optical parameter tuning
Fluorinated building block for discovery chemistry
Ortho-difluoro motif with reactive iodine handles
Late-stage diversification and electronic property modulation

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

365.82140 g/mol

Monoisotopic Mass

365.82140 g/mol

Heavy Atom Count

10

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